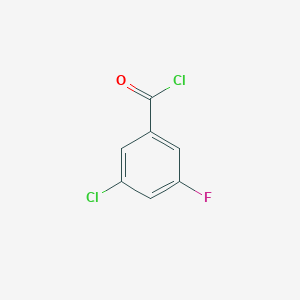

3-Chloro-5-fluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQPZYVMGWYJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-fluorobenzoyl Chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-5-fluorobenzoyl chloride, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, reactivity, synthesis protocols, and safety considerations, grounding all information in established scientific principles and authoritative data.

Introduction

This compound (C₇H₃Cl₂FO) is a di-substituted aromatic acyl chloride. Its structure, featuring a highly reactive benzoyl chloride moiety decorated with both chloro and fluoro groups, makes it a valuable and versatile building block in organic synthesis. The specific arrangement of these halogens on the aromatic ring (meta to each other and to the carbonyl group) imparts unique electronic properties that can be strategically exploited in the design of complex target molecules. This guide will illuminate the causality behind its reactivity and provide practical, field-tested insights into its application.

Part 1: Core Physicochemical & Spectroscopic Profile

The identity and purity of a reagent are paramount in synthesis. The fundamental properties of this compound are summarized below.

Chemical Identity and Properties

Quantitative data for this specific isomer is not widely published; however, properties can be reliably inferred from closely related structures and supplier technical data.

| Property | Value | Source(s) |

| CAS Number | 886496-62-4 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][3] |

| Molecular Weight | 193.00 g/mol | [1][4] |

| IUPAC Name | This compound | N/A |

| SMILES | C1=C(C=C(C=C1F)Cl)C(=O)Cl | [3] |

| InChI Key | N/A (Not widely indexed) | N/A |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Temperature | Inert atmosphere, 2-8°C or Room Temp. | [2] |

Note: Physical properties such as exact melting and boiling points are not consistently reported. Users should refer to the Certificate of Analysis for lot-specific data.

Predicted Spectroscopic Signature

While a definitive, published spectrum for this compound is elusive, its structure allows for a robust prediction of its spectroscopic characteristics, which is crucial for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The aromatic region would display three distinct signals, each representing a single proton. Due to the coupling with the fluorine atom and adjacent protons, these signals would appear as complex multiplets (e.g., triplet of doublets). The electron-withdrawing nature of the substituents would shift these protons downfield.

-

¹³C NMR (Carbon NMR): Seven distinct signals are expected. The carbonyl carbon (C=O) would be the most downfield signal (~165-170 ppm). The carbon atoms attached to the halogens (C-Cl and C-F) would exhibit characteristic shifts and couplings; the C-F bond, in particular, will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine NMR): A single signal is expected for the fluorine atom, likely appearing as a triplet due to coupling with the two ortho protons. This technique is exceptionally useful for confirming the presence and electronic environment of the fluorine substituent.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride group is expected in the range of 1750-1800 cm⁻¹. This is at a higher wavenumber compared to a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of this compound stems from its predictable and vigorous reactivity, primarily governed by the acyl chloride functional group.

Laboratory-Scale Synthesis Protocol

The most direct and common synthesis route involves the chlorination of the corresponding carboxylic acid. This is a standard transformation, but its success hinges on careful execution and adherence to safety protocols due to the corrosive nature of the reagents.

Reaction: 3-Chloro-5-fluorobenzoic acid → this compound

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is an excellent choice for this conversion. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle. This simplifies purification significantly.

Step-by-Step Protocol:

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

-

Charging the Flask: Add 3-Chloro-5-fluorobenzoic acid (1.0 eq) to the flask.[5]

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism.

-

Reaction: Gently heat the mixture to reflux (the boiling point of SOCl₂ is ~76°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Workflow for the Synthesis of this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The carbon atom of the carbonyl group is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution reaction.

-

Amide Formation: Reacts readily with primary or secondary amines to form N-substituted amides. This is one of the most common applications in drug discovery for linking molecular fragments.

-

Ester Formation: Reacts with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Hydrolysis: The compound is moisture-sensitive and will readily react with water to hydrolyze back to the parent carboxylic acid.[6] This necessitates handling under anhydrous conditions.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form new carbon-carbon bonds, yielding substituted ketones.

Part 3: Applications in Drug Discovery and Development

Halogenated organic compounds are of immense importance in the pharmaceutical industry.[7] The inclusion of chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

This compound serves as a specialized building block to introduce the 3-chloro-5-fluorophenyl moiety into a lead compound. This specific substitution pattern is often explored to fine-tune electronic and steric properties during lead optimization. Its primary role is as a reactive intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][8]

Caption: Application of the Reagent in Synthesizing Target Molecules.

Part 4: Safety, Handling, and Storage

As an acyl chloride, this compound is a hazardous chemical that requires strict safety protocols. The safety profile is dominated by its corrosive nature.[9]

GHS Hazard Information

The following information is based on data for closely related benzoyl chlorides and should be considered applicable.[10][11]

| Hazard Class | Pictogram | Signal Word | Statement(s) |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Corrosive to Metals | GHS05 (Corrosion) | Danger | H290: May be corrosive to metals. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of its pungent and corrosive vapors.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing. Ensure an emergency safety shower and eyewash station are immediately accessible.[12]

-

Storage and Stability

-

Conditions to Avoid: Avoid exposure to moisture, water, strong bases, and alcohols.[14]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][12] The product is moisture-sensitive and will degrade upon contact with atmospheric humidity.

Conclusion

This compound is a highly reactive and valuable chemical intermediate for the synthesis of complex organic molecules. Its utility is defined by the predictable reactivity of the acyl chloride group, while the specific halogenation pattern on the aromatic ring offers a strategic tool for medicinal chemists to modulate molecular properties. A thorough understanding of its properties, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe application in research and development.

References

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). 3-Chloro-4-fluorobenzoyl Chloride. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Fluorobenzoyl chloride. National Center for Biotechnology Information.

- Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzoyl chloride.

- PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information.

- Watson International Ltd. (n.d.). This compound CAS 886496-62-4.

- PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. National Center for Biotechnology Information.

- Gowda, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 886496-62-4 | LKB49662 [biosynth.com]

- 4. caming.com [caming.com]

- 5. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1711-07-5: 3-Fluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.at [fishersci.at]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-5-fluorobenzoyl chloride: Synthesis, Reactions, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-5-fluorobenzoyl chloride, a key chemical intermediate for researchers, medicinal chemists, and professionals in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and development settings.

Core Compound Identification and Properties

This compound is a di-substituted aromatic acyl chloride. The strategic placement of the chloro and fluoro groups on the benzene ring makes it a valuable and versatile building block in organic synthesis, particularly for introducing the 3-chloro-5-fluorophenyl moiety into larger, more complex molecules.[1]

Chemical Structure:

Figure 1. Chemical Structure of this compound

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 886496-62-4 | [2] |

| Molecular Formula | C₇H₃Cl₂FO | [2] |

| Molecular Weight | 193.00 g/mol | [2] |

| Appearance | Likely a solid or liquid | (by analogy) |

| Boiling Point | Est. 210-230 °C | [3] (by analogy to isomers) |

| Density | Est. 1.4-1.5 g/cm³ | [3] (by analogy to isomers) |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. Moisture sensitive. | [1][4] |

Note: Experimental physical property data for this specific isomer is not widely published. The boiling point and density are estimated based on data for closely related isomers such as 3-Chloro-2-fluorobenzoyl chloride and 3-Chlorobenzoyl chloride.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the fact that all byproducts (HCl and SO₂) are gaseous, which simplifies purification. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a standard practice that accelerates the reaction via the formation of the Vilsmeier reagent in situ.

Experimental Protocol: Synthesis from 3-chloro-5-fluorobenzoic acid

This protocol describes a robust and scalable method for the preparation of the title compound.

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), add 3-chloro-5-fluorobenzoic acid (1.0 eq).

-

Solvent and Catalyst: Add an anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 5-10 mL per gram of acid), followed by a catalytic amount of DMF (2-3 drops).[5]

-

Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. The addition is exothermic, and gas evolution will be observed.[5][6]

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-90 °C for toluene) and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purification: The resulting crude this compound can be purified by fractional distillation under high vacuum to yield the final product.

Trustworthiness Note: This protocol is a self-validating system. The progress can be monitored by the cessation of gas evolution. The purity of the final product can be readily assessed by standard analytical techniques such as NMR and IR spectroscopy, which should confirm the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp, characteristic acyl chloride carbonyl stretch.

Chemical Reactivity and Applications in Drug Discovery

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it an excellent reagent for forming amide, ester, and ketone linkages. This reactivity is central to its utility in the synthesis of pharmaceuticals and other bioactive molecules.[7][8]

Key Reactions:

-

Amide Bond Formation: Reacts readily with primary and secondary amines to form amides. This is one of the most common and important reactions in medicinal chemistry for linking molecular fragments.

-

Esterification: Reacts with alcohols to form esters, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

-

Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.

The presence of both chlorine and fluorine atoms imparts specific properties to the final molecules, such as altered metabolic stability, lipophilicity, and binding affinity to biological targets.[7]

Application Example: Synthesis of 3-Chloro-5-fluorobenzohydrazide

A prime example of its utility is the reaction with hydrazine to form 3-chloro-5-fluorobenzohydrazide. Acylhydrazides are crucial intermediates for synthesizing a wide variety of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and tetrazines, which are prevalent scaffolds in drug discovery.[1]

Reaction Scheme:

Figure 2. Synthesis of 3-chloro-5-fluorobenzohydrazide.

Experimental Protocol: Synthesis of 3-chloro-5-fluorobenzohydrazide

-

Preparation: In a round-bottom flask, dissolve hydrazine hydrate (1.0 - 1.2 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Prepare a solution of this compound (1.0 eq) in the same solvent. Add this solution dropwise to the cooled, stirring hydrazine solution. A precipitate will likely form immediately.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: The product, 3-chloro-5-fluorobenzohydrazide, often precipitates from the reaction mixture. It can be collected by filtration.

-

Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization (e.g., from ethanol) if necessary.

Safety, Handling, and Spectroscopic Characterization

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3][9]

-

Hazard Statements: Likely H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals), based on analogous compounds.[10]

-

Precautionary Measures: Do not breathe vapors. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water. Reacts with water to release corrosive HCl gas.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR (CDCl₃) | Aromatic Protons | δ 7.5 - 8.2 ppm (3H, complex multiplet pattern due to H-F and H-H coupling) |

| ¹³C NMR (CDCl₃) | Carbonyl (C=O) | δ 165 - 170 ppm |

| Aromatic C-F | δ ~160-165 ppm (large ¹JCF coupling constant) | |

| Aromatic C-Cl | δ ~135 ppm | |

| Other Aromatic C | δ 115 - 140 ppm | |

| ¹⁹F NMR (CDCl₃) | Aromatic C-F | δ -105 to -115 ppm |

| IR Spectroscopy | C=O Stretch (Acyl Chloride) | 1770 - 1810 cm⁻¹ (strong, sharp) |

| C-Cl Stretch | 600 - 800 cm⁻¹ | |

| C-F Stretch | 1000 - 1400 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 192, 194, 196 (isotope pattern for 2 Cl atoms) |

| Fragment Ion (M-Cl)⁺ | m/z 157, 159 (loss of carbonyl chloride) |

Conclusion

This compound stands out as a strategic building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its defined structure and high reactivity provide a reliable entry point for introducing the 3-chloro-5-fluorophenyl group, a motif associated with desirable pharmacological properties. The synthetic protocols outlined in this guide are robust and based on well-established chemical principles, ensuring their applicability in a research and development setting. Proper handling and an understanding of its reactivity are paramount to its successful and safe utilization.

References

- LookChem (n.d.). Cas 886496-62-4, this compound.

- PubChem (n.d.). 3-Chloro-4-fluorobenzoyl Chloride.

- Google Patents (n.d.). A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). SAGE Journals.

- PubChem (n.d.). 3-Fluorobenzoyl chloride.

- Google Patents (n.d.). 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

- NIST (n.d.). Benzoic acid, 3-chloro-.

- National Center for Biotechnology Information (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate.

- Pathak, R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 195-233.

- National Center for Biotechnology Information (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 85345-76-2 Cas No. | 3-Chloro-2-fluorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 4. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 10. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Chloro-5-fluorobenzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of scientifically sound and practical synthetic routes. The guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references. We will delve into the primary synthesis route commencing from readily available precursors, detailing the preparation of the key intermediate, 3-chloro-5-fluorobenzoic acid, and its subsequent conversion to the target acyl chloride.

Introduction

This compound is a crucial building block in organic synthesis, valued for its trifunctionalized aromatic scaffold. The presence of chlorine, fluorine, and a reactive acyl chloride group allows for diverse and selective chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. Its derivatives have been explored in various therapeutic areas, underscoring the importance of efficient and scalable synthetic routes to this compound. This guide will focus on a robust and well-documented pathway, providing both the theoretical underpinnings and practical, step-by-step instructions for its synthesis.

Strategic Approach to Synthesis

The most direct and widely employed strategy for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This approach bifurcates the synthetic challenge into two manageable stages:

-

Stage 1: Synthesis of the Carboxylic Acid Precursor: The primary focus is on the efficient and regioselective synthesis of 3-chloro-5-fluorobenzoic acid from commercially available starting materials.

-

Stage 2: Conversion to the Acyl Chloride: This stage involves the use of standard, high-yielding chlorination reactions to transform the carboxylic acid into the more reactive acyl chloride.

This guide will primarily detail a synthetic pathway that leverages a Grignard reaction for the formation of the carboxylic acid, a method known for its reliability and versatility in C-C bond formation.

Synthesis of the Key Intermediate: 3-Chloro-5-fluorobenzoic Acid

The cornerstone of this synthesis is the preparation of 3-chloro-5-fluorobenzoic acid. A highly effective method involves the Grignard carboxylation of 1-bromo-3-chloro-5-fluorobenzene.

Preparation of 1-Bromo-3-chloro-5-fluorobenzene

The starting material, 1-bromo-3-chloro-5-fluorobenzene, can be synthesized from 3,5-dichloroaniline via a Sandmeyer-type reaction sequence. This multi-step process introduces the fluorine and bromine atoms with high regioselectivity. A detailed procedure for a similar transformation can be found in the literature, which involves the diazotization of an aniline derivative followed by reaction with a halide source.[1][2][3]

A plausible synthetic route starting from 3,5-dichloroaniline is outlined below:

Caption: Proposed synthesis of 1-bromo-3-chloro-5-fluorobenzene.

Grignard Reaction and Carboxylation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[4][5] In this key step, 1-bromo-3-chloro-5-fluorobenzene is reacted with magnesium metal to form the corresponding Grignard reagent. The higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds allows for the selective formation of the Grignard reagent at the bromine-substituted position.[6] This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) to yield the magnesium salt of 3-chloro-5-fluorobenzoic acid, which upon acidic workup, affords the desired carboxylic acid.[7][8]

Caption: Workflow for the synthesis of 3-chloro-5-fluorobenzoic acid.

Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzoic Acid

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel. A small portion of the haloarene solution is added to the magnesium, and the reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining haloarene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: The reaction mixture is cooled in an ice bath. Crushed solid carbon dioxide (dry ice, excess) is cautiously added in small portions to the vigorously stirred Grignard solution. The mixture will become viscous.

-

Workup: After the addition of dry ice is complete, the reaction is allowed to warm to room temperature. A dilute solution of hydrochloric acid (e.g., 2 M) is slowly added to quench the reaction and dissolve the magnesium salts.

-

Isolation and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-chloro-5-fluorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

| Reagent/Solvent | Molar Ratio (to starting halide) | Key Considerations |

| 1-Bromo-3-chloro-5-fluorobenzene | 1.0 | Ensure high purity and dryness. |

| Magnesium Turnings | 1.2 | Freshly activated magnesium is preferred. |

| Anhydrous Diethyl Ether | Sufficient to dissolve reactants | Must be strictly anhydrous. |

| Solid Carbon Dioxide (Dry Ice) | Excess | Use freshly crushed dry ice. |

| Hydrochloric Acid (2 M) | Sufficient for acidic workup | Added slowly to control exotherm. |

Conversion to this compound

The final step in the synthesis is the conversion of 3-chloro-5-fluorobenzoic acid to the target acyl chloride. This is a standard transformation for which several reliable methods exist. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Using Thionyl Chloride

Thionyl chloride is a cost-effective and widely used reagent for the preparation of acyl chlorides.[8][9][10][11][12] The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: A round-bottom flask is charged with 3-chloro-5-fluorobenzoic acid (1.0 equivalent) and a magnetic stir bar. The flask is fitted with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂.

-

Reaction: Thionyl chloride (1.5-2.0 equivalents) is added to the carboxylic acid. A catalytic amount of DMF (1-2 drops) is then added.

-

Heating and Monitoring: The reaction mixture is heated to reflux (typically 70-80 °C) and stirred for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Using Oxalyl Chloride

Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl).[13][14] Similar to the thionyl chloride method, a catalytic amount of DMF is typically used.

Experimental Protocol: Chlorination with Oxalyl Chloride

-

Reaction Setup: 3-chloro-5-fluorobenzoic acid (1.0 equivalent) is dissolved in an anhydrous inert solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reaction: A catalytic amount of DMF (1-2 drops) is added to the solution. Oxalyl chloride (1.2-1.5 equivalents) is then added dropwise at room temperature.

-

Monitoring: The reaction is stirred at room temperature for 1-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

-

Purification: The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude this compound is typically of high purity and can often be used in subsequent steps without further purification. If necessary, it can be purified by vacuum distillation.

| Reagent | Stoichiometry | Solvent | Temperature | Byproducts |

| Thionyl Chloride | 1.5 - 2.0 eq. | Neat or inert solvent (e.g., toluene) | Reflux | SO₂, HCl |

| Oxalyl Chloride | 1.2 - 1.5 eq. | Inert solvent (e.g., DCM) | Room Temperature | CO, CO₂, HCl |

Conclusion

The synthesis of this compound is a critical process for accessing a range of important molecules in the pharmaceutical and agrochemical industries. The pathway detailed in this guide, proceeding through the Grignard carboxylation of 1-bromo-3-chloro-5-fluorobenzene to form 3-chloro-5-fluorobenzoic acid, followed by chlorination with either thionyl chloride or oxalyl chloride, represents a robust and reliable approach. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can efficiently and safely produce this valuable synthetic intermediate.

References

- Scribd. (n.d.). Grignard Reactions and Experimentation.

- Organic Syntheses. (n.d.). Procedure for the preparation of 6-Chloro-1-hexene.

- Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

- Google Patents. (n.d.). Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.

- Scribd. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

- University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.

- Gallou, F., & Lipshutz, B. H. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

- Narang, S. (2023, December 16).

- ResearchGate. (2014, February 26). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? [Forum discussion]. [Link]

- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-.

- Widodo, S., & Rahmayanti, H. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia, 1(1), 1-6. [Link]

- Organic Syntheses. (n.d.). Procedure for the preparation of 2-arylindole-4-carboxylic amide.

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer.

Sources

- 1. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google Patents [patents.google.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Chloro-5-fluorobenzoyl Chloride for Researchers and Drug Development Professionals

Introduction

3-Chloro-5-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro moieties, imparts distinct electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. The presence of these halogens can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Compound Identification and Core Physical Properties

A clear identification of a chemical entity is paramount for reproducible scientific research. The fundamental identifiers and physical properties of this compound are summarized below. It is important to note that while some physical properties are well-documented, specific experimental data for melting and boiling points are not consistently available in the literature, likely due to its reactive nature.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 886496-62-4 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | Inferred |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. | [3] |

Synthesis of this compound

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This is a standard and widely employed transformation in organic synthesis.

Synthesis of the Precursor: 3-Chloro-5-fluorobenzoic Acid

The synthesis of the carboxylic acid precursor is a critical first step. Several synthetic routes are available, often starting from commercially available substituted anilines or toluenes. A common approach involves the Sandmeyer reaction of 3-chloro-5-fluoroaniline.

Exemplary Protocol: Synthesis of 3-Chloro-5-fluorobenzoic Acid

-

Diazotization: 3-Chloro-5-fluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a solution of copper(I) cyanide to introduce a nitrile group onto the aromatic ring, yielding 3-chloro-5-fluorobenzonitrile.

-

Hydrolysis: The resulting nitrile is subsequently hydrolyzed under acidic or basic conditions to afford 3-chloro-5-fluorobenzoic acid.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. Other reagents such as oxalyl chloride or phosphorus pentachloride can also be employed.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 3-chloro-5-fluorobenzoic acid.

-

Addition of Chlorinating Agent: An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is slowly added to the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 80°C) and stirred for several hours until the evolution of gas ceases, indicating the completion of the reaction.

-

Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation to yield the final product.

Chemical Reactivity and Stability

This compound exhibits the characteristic reactivity of an acyl chloride, which is dominated by the electrophilicity of the carbonyl carbon.

-

Nucleophilic Acyl Substitution: It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This is the cornerstone of its utility in synthesis.

-

Hydrolysis: It reacts vigorously with water to form 3-chloro-5-fluorobenzoic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.[3]

-

Alcoholysis: Reaction with alcohols yields the corresponding esters.

-

Aminolysis: Reaction with primary or secondary amines affords the corresponding amides. This is a particularly important reaction in the synthesis of many pharmaceutical compounds.

-

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form substituted benzophenones.

-

Stability: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Prolonged exposure to moisture will lead to its degradation.

The reactivity of the benzoyl chloride is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the chlorine and fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: A patent for a therapeutic compound utilizing this compound in its synthesis provides the following proton NMR data for the benzoyl chloride reactant: ¾ NMR (400 MHz, DMSO-d₆) δ ppm 7.46 - 7.56 (m, 2 H) 7.57 - 7.64 (m, 1 H).[5] This corresponds to the three protons on the aromatic ring.

-

-

¹³C NMR: One would expect to see signals for the carbonyl carbon (around 165-170 ppm) and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an acyl chloride would be expected in the region of 1750-1800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns, including the loss of the chlorine atom from the acyl chloride group.

-

Applications in Drug Discovery and Development

The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[6] this compound serves as a valuable building block for introducing the 3-chloro-5-fluorobenzoyl moiety into various molecular scaffolds.

-

Synthesis of Bioactive Amides and Esters: Its primary application is in the formation of amide and ester linkages. Many kinase inhibitors, for example, feature an amide bond that interacts with the hinge region of the kinase domain. The 3-chloro-5-fluorophenyl group can then occupy adjacent hydrophobic pockets, with the halogens potentially forming halogen bonds or other favorable interactions to enhance binding affinity and selectivity.

-

Intermediate for Therapeutic Compounds: As evidenced by patent literature, this compound is a key intermediate in the synthesis of muscarinic receptor modulators, which have potential applications in treating psychiatric and neurological conditions.[5]

-

Scaffold for Antitumor Agents: It is also utilized in the synthesis of 3,6-disubstituted-1,2,4,5-tetrazine derivatives, which are being investigated for their potential as antitumor agents.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. Inhalation may cause respiratory irritation. It reacts with water to produce hydrochloric acid, a corrosive and toxic gas.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols. The container should be tightly sealed under an inert atmosphere.

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its unique halogen substitution pattern offers medicinal chemists a tool to fine-tune the properties of lead compounds. While some of its physical properties are not extensively documented, its chemical reactivity is well-understood and analogous to other benzoyl chlorides. Proper handling and storage procedures are essential due to its corrosive and moisture-sensitive nature. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

- Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

- Therapeutic compounds. WO2018066718A1.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. nbinno.com [nbinno.com]

- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 3-Chloro-5-fluorobenzoyl Chloride for Advanced Research and Development

This compound (CAS No. 886496-62-4) is a halogenated aromatic acyl chloride that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its strategic placement of chloro and fluoro substituents on the benzoyl moiety imparts unique reactivity and makes it an invaluable precursor in the fields of pharmaceutical and agrochemical development.[5] The presence of halogens, particularly fluorine, can significantly alter the pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, reactivity, applications, and handling, grounded in established chemical principles and practices.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 886496-62-4 | [1][3][7] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |

| Molecular Weight | 193.00 g/mol | [1][3][8] |

| Monoisotopic Mass | 191.9545 Da | [9] |

| Appearance | Varies; may be solid, semi-solid, or liquid | [10] |

| Purity | Typically ≥98% | [3][10] |

| SMILES | C1=C(C=C(C=C1F)Cl)C(=O)Cl | [2][9] |

| InChIKey | CQQPZYVMGWYJOO-UHFFFAOYSA-N | [9] |

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic region (approx. 7.0-8.0 ppm) will show complex splitting patterns for the three aromatic protons, influenced by both chloro and fluoro substituents. |

| ¹³C NMR | Characteristic carbonyl carbon signal (approx. 165-170 ppm). Aromatic carbons will show distinct signals, with C-F and C-Cl couplings influencing chemical shifts and splitting. |

| IR Spectroscopy | Strong carbonyl (C=O) stretch for the acyl chloride functional group, typically in the range of 1750-1800 cm⁻¹. C-Cl and C-F stretching bands will also be present. |

| Mass Spectrometry | Molecular ion peak corresponding to the isotopic pattern of two chlorine atoms. Fragmentation will likely show the loss of the chlorine atom from the acyl chloride group. |

Synthesis: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed route to this compound is the chlorination of its parent carboxylic acid, 3-chloro-5-fluorobenzoic acid (CAS No. 25026-64-6).[13] This transformation is a cornerstone of organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality of Reagent Choice

-

Thionyl Chloride (SOCl₂): This is a cost-effective and powerful chlorinating agent.[14] The reaction's appeal lies in its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—which are gases that can be easily removed from the reaction mixture, simplifying purification.[15] This drives the reaction to completion. The reaction can be accelerated by catalytic amounts of a tertiary amine like pyridine or N,N-dimethylformamide (DMF).[14]

-

Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and cleaner conversions, oxalyl chloride is highly effective, especially when used with a catalytic amount of DMF.[16][17] The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous.[16] The active chlorinating agent is the Vilsmeier intermediate, formed from the reaction of oxalyl chloride and DMF, which makes the process highly efficient.[16][18] Although more expensive than thionyl chloride, its selectivity makes it ideal for sensitive substrates.[16]

Workflow and Mechanism of Synthesis

The following diagram illustrates the general workflow for the preparation of this compound.

Caption: General workflow for the synthesis of this compound.

The mechanism using thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Caption: Simplified mechanism of carboxylic acid chlorination using thionyl chloride.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific substrate requirements.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-chloro-5-fluorobenzoic acid (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents, either neat or in an anhydrous solvent like toluene or dichloromethane.[19] Add a catalytic amount (1-2 drops) of anhydrous DMF.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and stir.[20] Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is usually complete within 2-4 hours.[21]

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure or rotary evaporation.[19][20] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.[19]

-

Purification: The resulting crude acyl chloride can often be used directly in the next step.[19] For higher purity, perform vacuum distillation to obtain the purified this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The electron-withdrawing nature of the chlorine on the acyl group, compounded by the inductive effects of the chloro and fluoro substituents on the aromatic ring, makes this compound an excellent substrate for nucleophilic acyl substitution reactions.

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of this reagent is to introduce the 3-chloro-5-fluorobenzoyl moiety into other molecules. This is achieved through reactions with various nucleophiles.

Caption: Key nucleophilic acyl substitution reactions of this compound.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this compound makes it a valuable building block for creating molecules with specific biological activities.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of novel therapeutic agents.[3] For instance, it is used to create 3,6-disubstituted-1,2,4,5-tetrazine derivatives, which have shown potential as antitumor agents.[5] The incorporation of both chlorine and fluorine is a common strategy in medicinal chemistry to enhance drug efficacy and modulate pharmacokinetic profiles.[6][22][23]

-

General Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for creating a wide array of chemical compounds for materials science and other fields.[5] It is used in the synthesis of isoquinoline and 2-phenzainamine derivatives, some of which exhibit anticancer or antiallergic properties.[24]

Safety, Handling, and Storage

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS05 (Corrosion) | Danger | Causes severe skin burns and eye damage (H314).[8][12][25][26] May be corrosive to metals (H290).[8][26] |

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[25][27] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[25][26][28] Avoid breathing vapors, mists, or fumes.[25][27]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, alcohols, and strong bases.[10][25][28] Storage under an inert atmosphere is recommended to prevent hydrolysis.[10]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[25][26] If inhaled, move the person to fresh air.[25][28] If swallowed, rinse mouth with water but do not induce vomiting.[25][26]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its predictable synthesis and versatile reactivity, driven by the electrophilic acyl chloride group and modulated by the halogen substituents, provide chemists with a reliable method for constructing complex molecular architectures. A thorough understanding of its properties, synthesis protocols, and safety requirements is paramount for leveraging its full potential in the laboratory and advancing the frontiers of drug discovery and materials science.

References

- Santa Cruz Biotechnology. This compound.

- Sigma-Aldrich. 3-Chloro-4-fluorobenzoyl chloride.

- Fluorochem.

- PubChem. 3-Chloro-4-fluorobenzoyl Chloride.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- Google Patents.

- Biosynth. This compound.

- TCI Chemicals.

- ChemicalBook. 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR spectrum.

- PubChem. 3-Fluorobenzoyl chloride.

- Asian Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.

- Dakenchem.

- Wikipedia. Oxalyl chloride.

- ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride.

- Royal Society of Chemistry.

- Watson International Ltd. This compound CAS 886496-62-4.

- Suzhou Vosun Biotech Co.,Ltd. This compound.

- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- PubChem. 3-Chloro-5-fluorobenzoic acid.

- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Sigma-Aldrich. 3-Chloro-5-fluorobenzoic acid.

- ChemicalBook. 3-Chlorobenzoyl chloride.

- LookChem. Cas 886496-62-4, this compound.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI.

- PubChemLite. This compound (C7H3Cl2FO).

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Organic Syntheses. PREPARATION OF 4-((1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL)-N-(PYRROLIDIN-1-YLCARBONYL)BENZAMIDE.

- Google Patents. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.

- YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.

- Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride.

- PubChem. 3-Chloro-5-fluorobenzaldehyde.

- Organic Syntheses.

- ChemicalBook. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum.

- ChemicalBook. 3-Chloro-5-fluorobenzonitrile(327056-73-5) 1H NMR spectrum.

- SynQuest Laboratories. This compound.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 886496-62-4 | LKB49662 [biosynth.com]

- 3. caming.com [caming.com]

- 4. CAS No:886496-62-4 this compound|this compound - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 886496-62-4 | 2616-7-40 | MDL MFCD04115835 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C7H3Cl2FO) [pubchemlite.lcsb.uni.lu]

- 10. 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 [sigmaaldrich.com]

- 11. 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR [m.chemicalbook.com]

- 12. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. youtube.com [youtube.com]

- 19. reddit.com [reddit.com]

- 20. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 25. fishersci.at [fishersci.at]

- 26. tcichemicals.com [tcichemicals.com]

- 27. synquestlabs.com [synquestlabs.com]

- 28. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Sourcing 3-Chloro-5-fluorobenzoyl Chloride for Advanced Research and Development

Abstract

3-Chloro-5-fluorobenzoyl chloride (CAS No. 886496-62-4) is a critical building block in the synthesis of novel pharmaceuticals and advanced materials. The success of complex, multi-step synthetic campaigns hinges on the quality and consistency of such starting materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial supplier landscape for this compound. It moves beyond a simple vendor list to instill a methodology for supplier evaluation, incoming quality control, and risk mitigation, ensuring the integrity and reproducibility of your research.

Introduction: The Strategic Importance of this compound

This compound is a disubstituted benzoyl chloride derivative. Its utility in organic synthesis is driven by the specific electronic properties conferred by its halogen substituents and the high reactivity of the acyl chloride functional group. The fluorine and chlorine atoms modulate the reactivity of the aromatic ring and can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity. This makes it a valuable intermediate in the production of agrochemicals and, most notably, pharmaceuticals.[1]

As a highly reactive acylating agent, it readily participates in reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.[1] This reactivity, however, demands careful consideration of purity. Trace impurities such as the parent carboxylic acid, residual chlorinating agents (e.g., thionyl chloride), or isomers can lead to unwanted side reactions, complex purification challenges, and ultimately, compromised yields and final product integrity. Therefore, sourcing this reagent from a reliable, technically proficient supplier is not a trivial logistical step but a foundational component of successful research.

The Commercial Supplier Landscape

The market for specialized reagents like this compound is populated by a diverse range of suppliers, from large global distributors to niche custom synthesis labs. Understanding their different business models is key to selecting the right partner for your specific needs—whether for initial bench-scale research or for scale-up to preclinical and clinical manufacturing.

Below is a comparative analysis of representative commercial suppliers who list this compound or closely related fluorinated building blocks, highlighting their typical offerings.

| Supplier Category | Representative Companies | Typical Purity | Scale | Key Strengths & Considerations |

| Research & Development Specialists | Santa Cruz Biotechnology[2][3], Biosynth[4], Apollo Scientific[5] | ≥97% | mg to g | Strengths: Wide catalog of rare and unique compounds, small quantities available for immediate dispatch. Ideal for initial discovery and proof-of-concept studies. |

| Broad-Range Chemical Providers | Thermo Scientific (Alfa Aesar)[6], Sigma-Aldrich (Merck)[7], Oakwood Chemical[8] | ≥97% to 99%+ | g to kg | Strengths: Extensive logistics networks, well-documented product specifications, and often provide multiple grades. Reliable partners for methods development and process optimization. |

| Manufacturers & Bulk Suppliers | Suzhou Vosun Biotech Co., Ltd[9], Shanghai Aladdin Biochemical Technology Co., LTD[10], LEAPChem[11] | Custom / ≥98% | kg to multi-kg | Strengths: Direct-from-manufacturer pricing, capability for custom specifications and large-scale production. Essential for later-stage development and commercialization. |

Note: This table is illustrative. Researchers should always verify the specific CAS number (886496-62-4) and obtain lot-specific Certificates of Analysis.

Critical Supplier & Material Qualification Criteria

Simply finding a supplier is insufficient; a rigorous qualification process is necessary. As a senior scientist, your choice of supplier should be a deliberate, evidence-based decision.

The Certificate of Analysis (CoA): A Deep Dive

The CoA is the single most important document accompanying your reagent. Do not treat it as a formality.

-

Assay (Purity): This is typically determined by Gas Chromatography (GC).[12][13] For a reactive acyl chloride, a purity of ≥98% is advisable for most applications. Scrutinize the chromatogram if provided—are there any significant unidentified peaks?

-

Identity Confirmation: The CoA must confirm the material's identity, usually via spectroscopic methods.[12] Fourier-Transform Infrared (FTIR) spectroscopy should show a strong carbonyl (C=O) stretch characteristic of an acyl chloride (~1780-1815 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural fingerprint.

-

Residual Impurities: The most common impurity is the corresponding carboxylic acid (3-chloro-5-fluorobenzoic acid) due to hydrolysis. The CoA should ideally quantify this. Karl Fischer titration is a specific method to measure water content, a critical parameter for this moisture-sensitive reagent.[12]

Beyond the CoA: Supplier Trustworthiness

-

Consistency: Can the supplier guarantee consistent quality from lot to lot? A supplier with robust in-house quality control processes is more likely to deliver a consistent product.[12]

-

Transparency: Reputable suppliers will readily provide Safety Data Sheets (SDS), and are willing to discuss their analytical testing methods.[12]

-

Technical Support: In the event of an unexpected reaction outcome, access to a supplier's technical team can be invaluable for troubleshooting.

Workflow: From Supplier Selection to Incoming Quality Control (IQC)

A systematic workflow ensures that the material entering your lab is validated and suitable for its intended use. This process is a self-validating system that protects the integrity of your research.

Experimental Protocol: Incoming Quality Control (IQC) for this compound

Objective: To verify the identity and purity of a newly received lot of this compound before its release for synthetic use.

Materials:

-

Received bottle of this compound.

-

Anhydrous solvent (e.g., dichloromethane, DCM) for sample preparation.

-

Anhydrous methanol.

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR).

-

Gas Chromatography (GC) instrument.

-

Small, dry vials.

-

Inert atmosphere (e.g., nitrogen or argon gas).

Procedure:

-

Documentation & Visual Inspection:

-

In a fume hood, visually inspect the sealed bottle for any signs of damage or compromise.[14]

-

Verify that the supplier, product name, CAS number, and lot number on the label match the purchase order and the Certificate of Analysis.

-

Quarantine the material until IQC is complete.

-

-

Identity Verification (FTIR-ATR):

-

Under an inert atmosphere, carefully open the bottle.

-

Using a clean, dry pipette, place a single drop of the liquid onto the ATR crystal of the FTIR spectrometer.

-

Acquire the spectrum.

-

Acceptance Criteria: The spectrum must show a strong absorbance in the characteristic acyl chloride carbonyl region (approx. 1780-1815 cm⁻¹) and match the reference spectrum for this compound.

-

-

Purity Confirmation (GC & Derivatization Test):

-

Rationale: Direct injection of a highly reactive acyl chloride onto a GC column can be problematic. A simple derivatization to the more stable methyl ester provides a robust method for purity assessment and confirms reactivity.[15]

-

Sample Prep: In a dry vial under nitrogen, dissolve a small amount (e.g., 10 mg) of the this compound in 1 mL of anhydrous DCM.

-

Derivatization: In a separate vial, add ~50 µL of the DCM solution to 0.5 mL of anhydrous methanol. The reaction is nearly instantaneous. This converts the acyl chloride to methyl 3-chloro-5-fluorobenzoate.

-

GC Analysis: Analyze the resulting ester solution by GC.

-

Acceptance Criteria: The chromatogram should show a single major peak corresponding to the methyl ester, with a purity value that meets or exceeds the minimum requirement (e.g., ≥98%). The absence of a significant peak for the starting carboxylic acid is critical.

-

-

Release or Reject:

-

If all acceptance criteria are met, formally release the lot for use in the laboratory.

-

If any criterion is not met, the material should be rejected. Contact the supplier immediately with the IQC data to resolve the issue.

-

Visualization of the Sourcing Workflow

The following diagram illustrates the logical flow from initial supplier screening to the final release of the qualified reagent for research.

Caption: A four-phase workflow for sourcing and qualifying critical chemical reagents.

Conclusion

The successful application of this compound in a research or drug development program is inextricably linked to the quality of the starting material. By adopting a proactive, scientifically-grounded approach to supplier selection and implementing a robust incoming quality control protocol, researchers can mitigate significant risks. This diligence ensures that synthetic efforts are built on a foundation of chemical integrity, ultimately accelerating the path to discovery and innovation.

References

- Title: Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers Source: Google Search Result URL

- Title: this compound | CAS 886496-62-4 | SCBT Source: Santa Cruz Biotechnology URL

- Title: this compound | 886496-62-4 | LKB49662 - Biosynth Source: Biosynth URL

- Title: 3-Fluorobenzoyl chloride - Chem-Impex Source: Chem-Impex URL

- Title: 3-Fluorobenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals Source: Thermo Fisher Scientific URL

- Title: 3-chloro-2,4,5-trifluorobenzoyl chloride - Echemi Source: Echemi URL

- Title: this compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.

- Title: 3-Chloro-2-fluorobenzoyl chloride - Apollo Scientific Source: Apollo Scientific URL

- Title: Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram Source: ResearchGate URL

- Title: this compound | CAS 886496-62-4 | SCBT Source: Santa Cruz Biotechnology URL

- Title: What should i reconsider in my experiment for acyl chloride to be formed?

- Title: this compound - Suzhou Vosun Biotech Co.

- Title: Ensuring Quality: Specifications and Applications of Acetyl Chloride Source: Google Search Result URL

- Title: 3-CHLORO-5-FLUOROBENZALDEHYDE AldrichCPR - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: General procedures for the purification of Acid chlorides - Chempedia Source: LookChem URL

- Title: 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: 3-Fluorobenzoyl chloride - Oakwood Chemical Source: Oakwood Chemical URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 886496-62-4 | LKB49662 [biosynth.com]

- 5. 85345-76-2 Cas No. | 3-Chloro-2-fluorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. 3-Fluorobenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 3-CHLORO-5-FLUOROBENZALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Fluorobenzoyl chloride [oakwoodchemical.com]

- 9. CAS No:886496-62-4 this compound|this compound - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 10. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 11. echemi.com [echemi.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 15. researchgate.net [researchgate.net]

Spectral data (NMR, IR, Mass Spec) of 3-Chloro-5-fluorobenzoyl chloride

An In-depth Technical Guide to the Spectral Data of 3-Chloro-5-fluorobenzoyl Chloride

Introduction

This compound (CAS: 886496-62-4, Molecular Formula: C₇H₃Cl₂FO) is a substituted aromatic acyl chloride of significant interest in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive acyl chloride group and a di-substituted phenyl ring, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The precise substitution pattern of chlorine and fluorine atoms on the aromatic ring imparts specific electronic properties that can be leveraged to tune the reactivity and biological activity of target compounds.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are designed to assist researchers in verifying the identity and quality of this reagent, ensuring the integrity of their synthetic workflows.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique set of spectroscopic handles. The three non-equivalent aromatic protons, the distinct carbon environments, and the characteristic vibrational modes of the functional groups all give rise to a predictable and interpretable spectral signature.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

Expert Insights: Experimental Choices

The choice of a deuterated solvent is critical to avoid large interfering solvent signals. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal.[3] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex splitting patterns expected in the aromatic region of the spectrum.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C2, C4, and C6 positions. The electron-withdrawing nature of the carbonyl chloride, chlorine, and fluorine substituents will shift these protons downfield.

-

H-6: This proton is ortho to the acyl chloride group. It is expected to be a triplet or doublet of doublets due to coupling with H-2 (⁴JHH, small) and H-4 (⁴JHH, small), and potentially a long-range coupling to fluorine (⁵JHF).

-

H-2: This proton is ortho to the acyl chloride and meta to the chlorine. It will likely appear as a triplet or doublet of doublets due to coupling with H-6 and H-4.

-

H-4: This proton is situated between the chlorine and fluorine atoms. It will be split by the adjacent fluorine (³JHF) and potentially show smaller couplings to H-2 and H-6. The coupling to fluorine is typically the most informative.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven signals, one for each unique carbon atom.

-

Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and is expected to appear around 165-170 ppm.[3]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons directly bonded to chlorine (C-3) and fluorine (C-5) will show characteristic shifts and, in the case of C-5, will be split due to C-F coupling. The carbon attached to the carbonyl group (C-1) will also be significantly downfield.

Summary of Predicted NMR Data